MS4322

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C55H76N10O12S |

|---|---|

Molecular Weight |

1101.3 g/mol |

IUPAC Name |

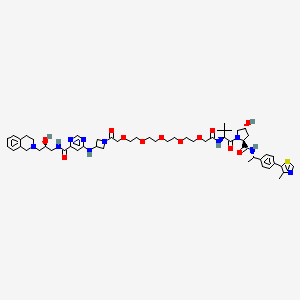

N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-[[1-[2-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]azetidin-3-yl]amino]pyrimidine-4-carboxamide |

InChI |

InChI=1S/C55H76N10O12S/c1-36(38-10-12-40(13-11-38)50-37(2)59-35-78-50)60-53(71)46-24-43(66)31-65(46)54(72)51(55(3,4)5)62-48(68)32-76-22-20-74-18-16-73-17-19-75-21-23-77-33-49(69)64-28-42(29-64)61-47-25-45(57-34-58-47)52(70)56-26-44(67)30-63-15-14-39-8-6-7-9-41(39)27-63/h6-13,25,34-36,42-44,46,51,66-67H,14-24,26-33H2,1-5H3,(H,56,70)(H,60,71)(H,62,68)(H,57,58,61)/t36-,43+,44-,46-,51+/m0/s1 |

InChI Key |

XUJMNOQMXWVXQE-STHBVIMFSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCC(=O)N4CC(C4)NC5=NC=NC(=C5)C(=O)NC[C@@H](CN6CCC7=CC=CC=C7C6)O)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCC(=O)N4CC(C4)NC5=NC=NC(=C5)C(=O)NCC(CN6CCC7=CC=CC=C7C6)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MS4322

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS4322 is a potent and specific degrader of Protein Arginine Methyltransferase 5 (PRMT5) utilizing Proteolysis Targeting Chimera (PROTAC) technology. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the signaling pathways it modulates. Quantitative data from various studies are summarized, and detailed protocols for key experimental procedures are provided to facilitate further research. Visual diagrams of the core signaling pathways and experimental workflows are included to offer a clear and concise understanding of the scientific principles discussed.

Introduction to this compound

This compound is a heterobifunctional small molecule designed to induce the targeted degradation of PRMT5. As a PROTAC, this compound consists of three key components: a ligand that binds to PRMT5, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] By hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system, this compound offers a powerful approach to eliminate PRMT5, an enzyme implicated in the progression of various cancers.[1][3]

Core Mechanism of Action

The primary mechanism of action of this compound involves the formation of a ternary complex between PRMT5, this compound, and the VHL E3 ligase.[1] This proximity induces the VHL ligase to polyubiquitinate PRMT5, marking it for recognition and subsequent degradation by the 26S proteasome.[1][4] This catalytic process allows a single molecule of this compound to induce the degradation of multiple PRMT5 molecules, leading to a sustained reduction in PRMT5 protein levels.[5]

dot

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity from various in vitro studies.

Table 1: In Vitro Degradation and Inhibitory Activity of this compound

| Parameter | Cell Line | Value | Reference |

| DC50 (Degradation) | MCF-7 | 1.1 µM | [5][6] |

| Dmax (Degradation) | MCF-7 | 74% | [5][6] |

| IC50 (Inhibition) | (Biochemical Assay) | 18 nM | [5] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Reference |

| MCF-7 | Breast Cancer | Inhibition of proliferation | [5] |

| HeLa | Cervical Cancer | Inhibition of proliferation | [5] |

| A549 | Lung Cancer | Inhibition of proliferation | [5] |

| A172 | Glioblastoma | Inhibition of proliferation | [5] |

| Jurkat | Leukemia | Inhibition of proliferation | [5] |

Downstream Signaling Pathways

PRMT5 plays a crucial role in regulating various cellular processes, including gene transcription, RNA splicing, and signal transduction.[7][8] By degrading PRMT5, this compound impacts these downstream pathways, contributing to its anti-cancer effects.

Regulation of the EGFR/Akt/GSK3β Signaling Pathway

PRMT5 has been shown to modulate the EGFR/Akt/GSK3β signaling cascade, a critical pathway in cell survival and proliferation.[9][10] Degradation of PRMT5 can lead to the downregulation of this pathway, thereby inhibiting cancer cell growth.

dot

Role in Gene Transcription and RNA Splicing

PRMT5 is a key regulator of gene expression through its role in histone methylation and the methylation of components of the spliceosome machinery.[7][11] The degradation of PRMT5 by this compound can therefore lead to widespread changes in the transcriptome and proteome of cancer cells, affecting genes involved in cell cycle progression and apoptosis.

dot

Detailed Experimental Protocols

Western Blot for PRMT5 Degradation

This protocol is used to quantify the reduction of PRMT5 protein levels following treatment with this compound.

Materials:

-

Cell line of interest (e.g., MCF-7)

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibody against PRMT5

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO for the desired time points (e.g., 24, 48, 72 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare lysates with Laemmli sample buffer, followed by heating at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against PRMT5 and the loading control overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the PRMT5 signal to the loading control to determine the extent of degradation.

dot

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells to assess the effect of this compound on cell viability and proliferation.[3][5]

Materials:

-

Cell line of interest

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO for the desired duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

In Vitro Ubiquitination Assay

This assay confirms that this compound induces the ubiquitination of PRMT5 in a VHL-dependent manner.

Materials:

-

Recombinant PRMT5

-

Recombinant VHL E3 ligase complex

-

E1 activating enzyme

-

E2 conjugating enzyme (e.g., UBE2D2)

-

Ubiquitin

-

ATP

-

This compound

-

Ubiquitination reaction buffer

-

Anti-PRMT5 antibody

-

Anti-ubiquitin antibody

-

Protein A/G beads

-

SDS-PAGE and Western blot reagents

Procedure:

-

Reaction Setup: Combine recombinant PRMT5, VHL complex, E1, E2, ubiquitin, and ATP in the reaction buffer.

-

Compound Addition: Add this compound or DMSO to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for ubiquitination.

-

Immunoprecipitation: Stop the reaction and immunoprecipitate PRMT5 using an anti-PRMT5 antibody and protein A/G beads.

-

Western Blot: Elute the immunoprecipitated proteins and perform a Western blot.

-

Detection: Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated PRMT5, which will appear as a high-molecular-weight smear or ladder.

Conclusion

This compound represents a promising therapeutic agent that effectively targets PRMT5 for degradation. Its mechanism of action, centered on the formation of a ternary complex and subsequent proteasomal degradation, leads to the potent and sustained depletion of PRMT5. This, in turn, disrupts key oncogenic signaling pathways, including the EGFR/Akt/GSK3β axis, and alters gene expression profiles, ultimately inhibiting cancer cell proliferation. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and the broader field of targeted protein degradation.

References

- 1. MTT (Assay protocol [protocols.io]

- 2. broadpharm.com [broadpharm.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Ubiquitination Assay - Profacgen [profacgen.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. benchchem.com [benchchem.com]

- 7. Productive mRNA Chromatin Escape is Promoted by PRMT5 Methylation of SNRPB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Targeting PRMT5/Akt signalling axis prevents human lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

The Role of VHL E3 Ligase in MS4322 Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of MS4322, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Protein Arginine Methyltransferase 5 (PRMT5). A central focus of this document is the critical role of the von Hippel-Lindau (VHL) E3 ubiquitin ligase in the mechanism of action of this compound. We will explore the molecular architecture of this compound, its engagement with the VHL E3 ligase complex, and the subsequent ubiquitination and proteasomal degradation of PRMT5. This guide will present quantitative data on this compound's activity, detailed protocols for key experimental assays, and visual representations of the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction: PROTACs and the VHL E3 Ligase

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate proteins of interest.[1] this compound is a first-in-class PROTAC specifically designed to target PRMT5 for degradation.[2]

The ubiquitin-proteasome system (UPS) is a key cellular process for protein degradation. E3 ubiquitin ligases are a crucial component of this system, providing substrate specificity for ubiquitination.[3] The von Hippel-Lindau (VHL) E3 ligase is a well-characterized E3 ligase complex often recruited by PROTACs due to its broad tissue expression.[4][5] The VHL E3 ligase complex is composed of the VHL protein (pVHL), Elongin B, Elongin C, Cullin 2, and Rbx1.[3][6] pVHL acts as the substrate recognition component of the complex.[3][6]

The Mechanism of this compound-Mediated PRMT5 Degradation

This compound is a heterobifunctional molecule comprised of three key components: a ligand that binds to PRMT5, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[1][7] The mechanism of action of this compound involves the formation of a ternary complex between PRMT5, this compound, and the VHL E3 ligase.[1] This proximity, induced by this compound, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to PRMT5, marking it for degradation by the 26S proteasome.[1]

The degradation of PRMT5 by this compound has been shown to be dependent on the VHL E3 ligase and the proteasome.[8] This was demonstrated in studies where treatment with a VHL ligand antagonist or a proteasome inhibitor rescued the degradation of PRMT5 induced by this compound.[8]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in various cancer cell lines. The key metrics used to evaluate its activity are the half-maximal degradation concentration (DC50), the maximal degradation level (Dmax), and the half-maximal inhibitory concentration (IC50) for its enzymatic activity.

| Parameter | Cell Line | Value | Reference |

| DC50 | MCF-7 | 1.1 µM | [4][7] |

| Dmax | MCF-7 | 74% | [4][7] |

| IC50 | (Enzymatic Assay) | 18 nM | [4][7] |

This compound has also demonstrated anti-proliferative effects in a range of cancer cell lines.

| Cell Line | Cancer Type | Effect |

| MCF-7 | Breast Cancer | Potent anti-proliferative effect |

| HeLa | Cervical Cancer | Inhibition of proliferation |

| A549 | Lung Cancer | Inhibition of proliferation |

| A172 | Glioblastoma | Inhibition of proliferation |

| Jurkat | Leukemia | Inhibition of proliferation |

PRMT5 Signaling Pathways and Consequences of Degradation

PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] Through these modifications, PRMT5 regulates a multitude of cellular processes, including gene transcription, RNA splicing, and DNA damage repair.[1] In cancer, the dysregulation of PRMT5 activity contributes to uncontrolled cell proliferation and survival.[1]

Degradation of PRMT5 by this compound can disrupt these oncogenic signaling pathways. For example, PRMT5 has been shown to regulate the EGFR/Akt/GSK3β signaling cascade in colorectal cancer.[9] By degrading PRMT5, this compound can potentially inhibit this pathway, leading to reduced cell proliferation and epithelial-mesenchymal transition (EMT).

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]

- 7. PRMT5 function and targeting in cancer [cell-stress.com]

- 8. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PRMT5 regulates colorectal cancer cell growth and EMT via EGFR/Akt/GSK3β signaling cascades | Aging [aging-us.com]

The Ubiquitin-Proteasome Pathway in MS4322 Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology due to its frequent overexpression in various cancers and its correlation with poor prognosis.[1] MS4322, a first-in-class Proteolysis Targeting Chimera (PROTAC), represents a novel therapeutic modality designed to induce the degradation of PRMT5.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its utilization of the ubiquitin-proteasome pathway. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the involved signaling pathways to serve as a resource for researchers and drug development professionals investigating PRMT5-targeted therapies.

Introduction: this compound and the Ubiquitin-Proteasome System

This compound, also known as YS43-22, is a heterobifunctional molecule designed to hijack the cell's natural protein degradation machinery to selectively eliminate PRMT5.[1] Unlike traditional small molecule inhibitors that only block the enzymatic activity of their targets, PROTACs like this compound lead to the complete removal of the target protein, thereby abrogating both its enzymatic and scaffolding functions.[1] This offers the potential for a more profound and durable therapeutic effect.[1]

The mechanism of action of this compound is intrinsically linked to the ubiquitin-proteasome system (UPS), the primary pathway for regulated protein degradation in eukaryotic cells.[4] this compound consists of a ligand that binds to PRMT5 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5][6] This brings PRMT5 into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules to PRMT5. This polyubiquitination marks PRMT5 for recognition and subsequent degradation by the 26S proteasome.[1][4]

Quantitative Data

The following tables summarize the available quantitative data for this compound, providing a benchmark for its activity.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (PRMT5 Methyltransferase Activity) | Biochemical Assay | 18 nM | [1][3][7] |

| DC50 (PRMT5 Degradation) | MCF-7 | 1.1 ± 0.6 µM | [1][3][7] |

| Dmax (Maximum Degradation) | MCF-7 | 74 ± 10% | [1][3] |

Table 2: In Vivo Pharmacokinetics of this compound in Mice

| Parameter | Value | Reference |

| Dosing | 150 mg/kg, single intraperitoneal injection | [1][3] |

| Peak Plasma Concentration | 14 ± 2 µM (at 2 hours post-dosing) | [1] |

| Plasma Concentration at 12 hours | >100 nM | [1] |

Signaling and Experimental Workflow Diagrams

This compound Mechanism of Action

Caption: Mechanism of this compound-induced PRMT5 degradation.

Experimental Workflow: Western Blotting for PRMT5 Degradation

Caption: Workflow for assessing PRMT5 degradation via Western Blot.

Detailed Experimental Protocols

Western Blotting for PRMT5 Degradation

This protocol is used to determine the extent of this compound-induced PRMT5 protein degradation in cancer cells.[1]

-

Cell Treatment:

-

Seed cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for desired time points (e.g., 24, 48, 72 hours).[1]

-

-

Cell Lysis:

-

Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[4]

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein lysates to equal concentrations and load equal amounts of protein onto an SDS-PAGE gel.

-

Transfer the separated proteins from the gel to a PVDF membrane.[1]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.[1]

-

Incubate the membrane with a primary antibody against PRMT5 overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

-

Detection and Analysis:

-

Wash the membrane and add an Enhanced Chemiluminescence (ECL) detection reagent.

-

Capture the chemiluminescent signal using an imaging system.[1]

-

Quantify the band intensities and normalize the PRMT5 signal to a loading control (e.g., GAPDH or β-actin).

-

Cell Viability Assay (MTT/MTS)

This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.

-

Cell Seeding:

-

Seed a known number of cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to attach overnight.[1]

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound or a vehicle control.[1]

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 72 hours).[1]

-

-

Reagent Addition and Measurement:

-

Add MTT or MTS reagent to each well and incubate for 2-4 hours.[1]

-

If using MTT, add a solubilization solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot dose-response curves to determine the IC50 value.

-

In Vivo Ubiquitination Assay

This assay confirms that this compound induces the ubiquitination of PRMT5.

-

Cell Transfection and Treatment:

-

Co-transfect cells with plasmids encoding for HA-tagged ubiquitin and the protein of interest (if overexpressed).

-

Treat the cells with this compound and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.

-

-

Immunoprecipitation:

-

Lyse the cells under denaturing conditions to disrupt protein-protein interactions.

-

Immunoprecipitate the target protein (PRMT5) using a specific antibody.

-

-

Western Blotting:

-

Elute the immunoprecipitated proteins and analyze them by Western blotting.

-

Probe the membrane with an anti-HA antibody to detect ubiquitinated PRMT5.

-

Proteasome Inhibition "Rescue" Experiment

This experiment demonstrates the dependence of this compound-mediated degradation on the proteasome.

-

Cell Treatment:

-

Analysis:

-

Lyse the cells and analyze PRMT5 protein levels by Western blotting as described in Protocol 4.1.

-

A "rescue" or restoration of PRMT5 protein levels in the presence of the proteasome inhibitor confirms that the degradation is proteasome-dependent.[2]

-

Co-Immunoprecipitation (Co-IP) of PRMT5 and VHL

This protocol can be adapted to demonstrate the this compound-dependent interaction between PRMT5 and the VHL E3 ligase.

-

Cell Treatment and Lysis:

-

Treat cells with this compound or a vehicle control.

-

Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[4]

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody against PRMT5 (the "bait" protein).

-

Add Protein A/G magnetic beads to the lysate-antibody mixture to capture the immune complexes.[4]

-

-

Washing and Elution:

-

Wash the beads several times to remove non-specifically bound proteins.

-

Elute the captured proteins from the beads.[4]

-

-

Western Blotting:

-

Analyze the eluate by Western blotting using an antibody against VHL (the "prey" protein). An increased VHL signal in the this compound-treated sample indicates the formation of the ternary complex.

-

Conclusion

This compound is a potent and selective degrader of PRMT5 that effectively utilizes the ubiquitin-proteasome pathway to eliminate its target. The experimental protocols and data presented in this guide provide a framework for the preclinical investigation of this compound and other PRMT5-targeting therapies. A thorough understanding of the interplay between PROTACs and the cellular protein degradation machinery is crucial for the continued development of this promising class of therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. The arginine methyltransferase PRMT5 and PRMT1 distinctly regulate the degradation of anti-apoptotic protein CFLARL in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice [pubmed.ncbi.nlm.nih.gov]

- 7. Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of MS4322 on Symmetric Dimethylarginine (SDMA) Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of MS4322, a first-in-class proteolysis-targeting chimera (PROTAC) designed to degrade Protein Arginine Methyltransferase 5 (PRMT5). As the primary enzyme responsible for symmetric dimethylation of arginine residues on proteins, PRMT5 is a key regulator of cellular processes and a compelling therapeutic target in oncology. This document details the mechanism of action of this compound, its impact on symmetric dimethylarginine (SDMA) levels, and provides comprehensive experimental protocols and data presented for scientific evaluation.

Introduction: The PRMT5-SDMA Axis

Symmetric dimethylarginine (SDMA) is a methylated form of the amino acid arginine, which is generated during protein turnover. The synthesis of SDMA is catalyzed by Type II protein arginine methyltransferases, with PRMT5 being the predominant enzyme. PRMT5 transfers two methyl groups from S-adenosylmethionine (SAM) to a single arginine residue within proteins. Following proteolysis of these methylated proteins, free SDMA is released into the cytoplasm and subsequently enters circulation. Elevated levels of SDMA have been implicated in various pathological conditions, making the regulation of its production a key area of research.

This compound is a novel PROTAC that selectively targets PRMT5 for degradation. By hijacking the cell's ubiquitin-proteasome system, this compound offers a catalytic and event-driven pharmacological approach to reduce PRMT5 levels and, consequently, the production of SDMA.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule composed of a ligand that binds to PRMT5 (a derivative of the inhibitor EPZ015666) and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected by a flexible linker. The binding of this compound to both PRMT5 and VHL forms a ternary complex, which facilitates the ubiquitination of PRMT5. This polyubiquitin tag marks PRMT5 for recognition and degradation by the 26S proteasome, leading to a significant and sustained reduction in cellular PRMT5 protein levels. The degradation of PRMT5 directly inhibits the symmetric dimethylation of its protein substrates, thereby reducing the formation and release of SDMA.

The PRMT5-SDMA Signaling Pathway

The synthesis of SDMA is a multi-step process initiated by the enzymatic activity of PRMT5. This pathway is fundamental to understanding the downstream effects of this compound.

Quantitative Data: Effect of this compound on PRMT5 and SDMA

Studies have demonstrated that this compound effectively reduces PRMT5 protein levels in a concentration-dependent manner in various cancer cell lines.[1] The primary research on this compound was conducted in the MCF-7 breast cancer cell line.[1]

| Parameter | Cell Line | Value | Reference |

| DC₅₀ (PRMT5 Degradation) | MCF-7 | 1.1 µM | [1] |

| Dₘₐₓ (Maximum Degradation) | MCF-7 | 74% | [1] |

| IC₅₀ (PRMT5 Methyltransferase Activity) | Biochemical Assay | 18 nM | [1] |

Table 1: In vitro activity of this compound on PRMT5.

The degradation of PRMT5 by this compound leads to a subsequent reduction in global SDMA levels. The inhibitory effect of this compound on SDMA is reported to be at least as effective as its parent PRMT5 inhibitor, EPZ015666.

| Compound | Concentration (µM) | Treatment Duration | Cell Line | Effect on Global SDMA | Reference |

| This compound | 0.05 - 5 | 6 days | MCF-7 | Concentration-dependent reduction | [1] |

| EPZ015666 | 0.1 - 10 | 6 days | MCF-7 | Concentration-dependent reduction | [1] |

Table 2: Effect of this compound and EPZ015666 on global SDMA levels in MCF-7 cells.

Experimental Protocols

Cell Culture and Treatment

MCF-7 human breast cancer cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Cells are then treated with varying concentrations of this compound (e.g., 0.05, 0.1, 0.5, 1, 5 µM) or vehicle control (e.g., DMSO) for the indicated time periods (e.g., 6 days).

Western Blotting for PRMT5 Levels

Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail. Protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against PRMT5 overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software, with a loading control such as GAPDH or β-actin used for normalization.

Quantification of SDMA by LC-MS/MS

Sample Preparation:

-

After treatment with this compound, cell pellets are collected and sonicated in an appropriate buffer.

-

Proteins are precipitated by adding a threefold excess of methanol containing a stable isotope-labeled internal standard (e.g., d7-SDMA).

-

Samples are centrifuged to pellet the precipitated protein.

-

The supernatant is collected, dried under nitrogen, and reconstituted in the mobile phase for analysis.

LC-MS/MS Analysis:

-

Chromatography: Separation is achieved using a hydrophilic interaction liquid chromatography (HILIC) column.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically used.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for SDMA and the internal standard are monitored for quantification.

Conclusion

This compound represents a significant advancement in the targeted degradation of PRMT5. Its mechanism of action, leading to the ubiquitination and proteasomal degradation of PRMT5, provides a robust method for reducing the cellular levels of this key enzyme. Consequently, this compound effectively diminishes the biosynthesis of symmetric dimethylarginine, a downstream product of PRMT5 activity. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of PRMT5 degradation and its impact on SDMA-related pathologies. Further studies are warranted to explore the full clinical implications of this compound in diseases characterized by aberrant PRMT5 activity and elevated SDMA levels.

References

The Discovery and Initial Characterization of MS4322: A First-in-Class PRMT5 Degrader

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the initial studies and discovery of MS4322, a pioneering proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a critical oncogenic driver in various cancers, making it a compelling therapeutic target. This document details the mechanism of action of this compound, presents its key quantitative data in a structured format, outlines the experimental protocols used for its characterization, and visualizes the core concepts through detailed diagrams.

Introduction to PRMT5 and the Rationale for a PROTAC Approach

Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a crucial role in a multitude of cellular processes, including gene transcription, RNA splicing, and DNA damage repair.[1] Dysregulation and overexpression of PRMT5 are frequently observed in a wide range of malignancies, including breast, lung, and colorectal cancers, often correlating with poor prognosis.[1][2]

While traditional small-molecule inhibitors of PRMT5 have been developed, they can be limited by the need for sustained high-level target occupancy and potential off-target effects.[2] The PROTAC technology offers an alternative therapeutic strategy.[2] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate a target protein.[2] this compound (also referred to as compound 15 in the primary literature) was developed as a first-in-class PRMT5 degrader.[1][3]

The Design and Mechanism of Action of this compound

This compound is a PROTAC that consists of three key components: a ligand that binds to PRMT5, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] Specifically, it links the known PRMT5 inhibitor EPZ015666 to a VHL ligand.[1]

The mechanism of action of this compound is initiated by the formation of a ternary complex between PRMT5, this compound, and the VHL E3 ligase.[2] This proximity induces the VHL-mediated polyubiquitination of PRMT5, tagging it for recognition and subsequent degradation by the 26S proteasome.[2] This event not only abrogates the enzymatic activity of PRMT5 but also eliminates its scaffolding functions, potentially leading to a more profound and durable therapeutic effect compared to simple inhibition.[2] To validate this mechanism, two control compounds were synthesized: MS4370, with impaired VHL binding, and MS4369, with impaired PRMT5 binding. Neither of these control compounds effectively reduced PRMT5 levels, confirming the requirement of both interactions for degradation.[1][3]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound from the initial discovery studies.

Table 1: In Vitro Activity of this compound

| Parameter | Assay Type | Cell Line | Value | Reference |

| IC50 (Methyltransferase Activity) | Biochemical Assay | - | 18 nM | [4] |

| DC50 (PRMT5 Degradation) | Western Blot | MCF-7 (Breast Cancer) | 1.1 µM | [4] |

| Dmax (Maximum Degradation) | Western Blot | MCF-7 (Breast Cancer) | 74% | [4] |

Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Treatment Concentration | Incubation Time | Effect | Reference |

| MCF-7 | Breast Cancer | 0.1-10 µM | 6 days | Concentration-dependent inhibition of proliferation | [4] |

| HeLa | Cervical Cancer | 5 µM | 6 days | Reduced PRMT5 levels and inhibited growth | [4] |

| A549 | Lung Adenocarcinoma | 5 µM | 6 days | Reduced PRMT5 levels and inhibited growth | [4] |

| A172 | Glioblastoma | 5 µM | 6 days | Reduced PRMT5 levels and inhibited growth | [4] |

| Jurkat | Leukemia | 5 µM | 6 days | Reduced PRMT5 levels and inhibited growth | [4] |

Table 3: In Vivo Pharmacokinetics of this compound in Mice

| Parameter | Dosing | Route | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Plasma Concentration at 12h | Reference |

| This compound | 150 mg/kg (single dose) | Intraperitoneal (i.p.) | 14 µM | 2 hours | >100 nM | [4] |

Mandatory Visualizations

The following diagrams illustrate the PRMT5 signaling context, the mechanism of this compound, and the experimental workflow for its characterization.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the initial discovery and characterization of this compound.

Western Blotting for PRMT5 Degradation

Objective: To quantify the dose- and time-dependent degradation of PRMT5 in cancer cells following treatment with this compound.

Materials:

-

Cancer cell lines (e.g., MCF-7)

-

This compound and control compounds (MS4370, MS4369)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-PRMT5, anti-SDMA, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagents

-

Chemiluminescence imaging system

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.05-5 µM) for a specified duration (e.g., 6 days) or with a fixed concentration (e.g., 5 µM) for different time points (e.g., 0, 2, 4, 6, 8 days).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal protein loading for electrophoresis.

-

SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-PRMT5) overnight at 4°C. Subsequently, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Imaging: After final washes, add ECL detection reagents and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the PRMT5 signal to the loading control (e.g., GAPDH) to determine the percentage of protein degradation.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on various cancer cell lines.

Materials:

-

Cancer cell lines (MCF-7, HeLa, A549, A172, Jurkat)

-

This compound

-

96-well plates

-

Complete growth medium

-

MTS or MTT reagent

-

Microplate reader

Protocol:

-

Cell Seeding: Seed a defined number of cells (e.g., 2,000-5,000 cells/well) into 96-well plates and allow them to attach or stabilize overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 6 days).

-

Viability Measurement: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the dose-response curve.

Mouse Pharmacokinetic (PK) Study

Objective: To evaluate the plasma exposure of this compound in mice after a single dose administration.

Materials:

-

Male Swiss albino mice

-

This compound formulated for intraperitoneal (i.p.) injection

-

Heparinized capillary tubes or syringes for blood collection

-

LC-MS/MS system

Protocol:

-

Dosing: Administer a single i.p. dose of this compound (150 mg/kg) to the mice.

-

Blood Sampling: Collect blood samples (approximately 20-30 µL) at various time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via an appropriate method (e.g., tail vein or retro-orbital bleeding).

-

Plasma Preparation: Process the blood samples to isolate plasma by centrifugation.

-

Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound at each time point.

-

Data Analysis: Plot the plasma concentration of this compound versus time. Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using appropriate software.

Conclusion

The initial studies on this compound successfully established it as the first-in-class PROTAC degrader of PRMT5.[1][3] It effectively induces the degradation of PRMT5 in a VHL- and proteasome-dependent manner, leading to anti-proliferative effects in a range of cancer cell lines.[4] Furthermore, it demonstrated favorable in vivo pharmacokinetic properties in mice.[4] this compound and its associated control compounds represent valuable chemical tools for further exploring the biological functions of PRMT5 and for the development of novel cancer therapeutics based on targeted protein degradation.[3]

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of MS4322

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS4322 is a potent and selective first-in-class degrader of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme implicated in multiple cancers. As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the selective intracellular degradation of PRMT5, thereby offering a promising therapeutic strategy for cancers dependent on this enzyme. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of this compound. It includes a detailed summary of its biological activity, experimental protocols for its evaluation, and a discussion of its potential applications in cancer research and drug development.

Introduction to this compound

This compound is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of PRMT5.[1] PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in cellular processes such as gene transcription, RNA splicing, and DNA damage repair.[1] Dysregulation of PRMT5 activity has been linked to the progression of various cancers, making it an attractive therapeutic target.[2][3]

This compound is composed of three key components: a ligand that binds to PRMT5, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker that connects these two moieties.[2] This design facilitates the formation of a ternary complex between PRMT5 and the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of PRMT5 by the proteasome.[1]

Chemical Structure and Properties

This compound is a complex small molecule with the chemical formula C₅₅H₇₆N₁₀O₁₂S. Its structure is derived from the PRMT5 inhibitor EPZ015666, which is connected via a linker to a VHL E3 ligase ligand.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅₅H₇₆N₁₀O₁₂S |

| CAS Number | 2375432-47-4 |

| Synonyms | YS43-22 |

Synthesis of this compound

The synthesis of this compound involves a multi-step process that couples the PRMT5 inhibitor, EPZ015666, with a VHL E3 ligase ligand through a suitable linker. The synthesis is detailed in the publication "Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders".[2][3][4] While the full, step-by-step protocol is proprietary and detailed within the supporting information of the cited publication, the general synthetic strategy is outlined below.

The synthesis of this compound is achieved by linking the PRMT5 inhibitor EPZ015666 to a von Hippel-Lindau (VHL) E3 ligase ligand.[2]

Mechanism of Action

This compound acts as a PROTAC, inducing the degradation of its target protein, PRMT5, through the ubiquitin-proteasome pathway. The mechanism can be summarized in the following steps:

-

Ternary Complex Formation: this compound, with its two distinct ligands, simultaneously binds to both PRMT5 and the VHL E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.

-

Ubiquitination: Within the ternary complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of PRMT5.

-

Proteasomal Degradation: The poly-ubiquitinated PRMT5 is then recognized and targeted for degradation by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins.

-

Recycling: After the degradation of PRMT5, this compound is released and can engage in another cycle of binding and degradation, acting catalytically.

Biological Activity and Quantitative Data

This compound has demonstrated potent and selective degradation of PRMT5 in various cancer cell lines. Its biological activity is characterized by its half-maximal degradation concentration (DC₅₀) and its inhibitory concentration (IC₅₀) for PRMT5's methyltransferase activity.

Table 2: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| DC₅₀ (PRMT5 Degradation) | MCF-7 | 1.1 µM | [5] |

| Dₘₐₓ (Maximum Degradation) | MCF-7 | 74% | |

| IC₅₀ (PRMT5 Inhibition) | N/A | 18 nM | [5] |

This compound has also been shown to inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), A172 (glioblastoma), and Jurkat (T-cell leukemia).[5]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound. Specific details may need to be optimized based on the cell line and experimental setup.

Western Blot for PRMT5 Degradation

This protocol is used to quantify the reduction in PRMT5 protein levels following treatment with this compound.

-

Cell Culture and Treatment: Plate cells (e.g., MCF-7) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.05-5 µM) for a specified duration (e.g., 6 days).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody against PRMT5, followed by an HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the extent of PRMT5 degradation.

Cell Viability Assay

This assay measures the effect of this compound on cell proliferation.

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach.

-

Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1-10 µM) for a defined period (e.g., 6 days).

-

Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) to measure ATP levels, which correlate with the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value for cell growth inhibition.

Conclusion

This compound represents a significant advancement in the development of targeted protein degraders for cancer therapy. Its ability to potently and selectively induce the degradation of PRMT5 provides a powerful tool for studying the biological functions of this enzyme and offers a promising therapeutic avenue for the treatment of PRMT5-dependent cancers. The data and protocols presented in this guide are intended to facilitate further research and development of this compound and other PRMT5-targeting therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

The PROTAC MS4322: A Technical Guide to its Potential Applications in Breast Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 5 (PRMT5) is a key epigenetic regulator implicated in the pathogenesis of various malignancies, including breast cancer. Its overexpression is often associated with tumor progression and poor prognosis, making it an attractive therapeutic target. MS4322, a potent and selective Proteolysis Targeting Chimera (PROTAC), offers a novel therapeutic strategy by inducing the targeted degradation of PRMT5. This technical guide provides a comprehensive overview of the potential applications of this compound in breast cancer research. We delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its evaluation, and visualize the intricate signaling pathways involved. This document serves as an in-depth resource for researchers aiming to explore the therapeutic utility of PRMT5 degradation in breast cancer.

Introduction to this compound

This compound is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of PRMT5. It consists of a ligand that binds to PRMT5, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation facilitates the polyubiquitination of PRMT5, marking it for degradation by the 26S proteasome. By eliminating the entire PRMT5 protein, this compound not only abrogates its methyltransferase activity but also its scaffolding functions, potentially offering a more profound and durable anti-cancer effect compared to traditional small molecule inhibitors.

Mechanism of Action of this compound

This compound operates through the PROTAC mechanism, which involves the formation of a ternary complex between PRMT5, this compound, and the VHL E3 ligase. This proximity-induced ubiquitination leads to the selective degradation of PRMT5.

PRMT5 Signaling in Breast Cancer

PRMT5 is a crucial regulator of various cellular processes that are often dysregulated in breast cancer. One of the key pathways influenced by PRMT5 is the Wnt/β-catenin signaling pathway. PRMT5 can epigenetically silence the expression of Wnt antagonists, such as Dickkopf-1 (DKK1) and Dickkopf-3 (DKK3), leading to the activation of Wnt/β-catenin signaling and the transcription of target genes that promote cell proliferation and survival.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity in the MCF-7 breast cancer cell line.

| Parameter | Cell Line | Value | Reference |

| DC50 (Degradation Concentration 50%) | MCF-7 | 1.1 µM | [2] |

| Dmax (Maximum Degradation) | MCF-7 | 74% | [2] |

| IC50 (Inhibitory Concentration 50%) | PRMT5 Methyltransferase Activity | 18 nM | [2] |

Table 1: In Vitro Efficacy of this compound

| Cell Line | This compound Concentration | Treatment Duration | Effect | Reference |

| MCF-7 | 0.05 - 5 µM | 6 days | Concentration-dependent reduction in PRMT5 protein level | [2] |

| MCF-7 | 5 µM | 7 days | PRMT5 degradation is VHL- and proteasome-dependent | [2] |

| MCF-7 | 0.1 - 10 µM | 6 days | Antiproliferative effect | [2] |

Table 2: Cellular Effects of this compound in MCF-7 Cells

| Animal Model | This compound Dosage | Administration Route | Observation | Reference |

| Male Swiss albino mice | 150 mg/kg (single dose) | Intraperitoneal (i.p.) | Good plasma exposure, with a peak concentration of 14 µM at 2 hours. Well-tolerated. | [2] |

Table 3: In Vivo Pharmacokinetics of this compound

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in breast cancer research.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on breast cancer cells.

Materials:

-

MCF-7 breast cancer cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should range from 0.1 µM to 10 µM. Replace the medium in each well with 100 µL of the medium containing the respective concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Western Blotting for PRMT5 Degradation

Objective: To assess the degradation of PRMT5 protein in breast cancer cells following treatment with this compound.

Materials:

-

MCF-7 cells

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-PRMT5, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.2, 1, 5 µM) for 48-72 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-PRMT5 antibody (at a dilution of 1:1000) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (at a dilution of 1:5000) for 1 hour at room temperature.

-

Detection: Wash the membrane again and add ECL detection reagent.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the PRMT5 signal to the β-actin loading control.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a breast cancer xenograft model.

Materials:

-

Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old

-

MCF-7 cells

-

Matrigel

-

Estrogen pellets (e.g., 17β-estradiol, 0.72 mg, 60-day release)

-

This compound formulated for in vivo administration

-

Calipers

-

Animal monitoring equipment

Protocol:

-

Estrogen Supplementation: One week prior to cell injection, implant an estrogen pellet subcutaneously in the dorsal flank of each mouse.

-

Cell Preparation: Harvest MCF-7 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.

-

Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.

-

This compound Administration: Administer this compound (e.g., 150 mg/kg, intraperitoneally) to the treatment group according to a predetermined schedule (e.g., once daily for 21 days). The vehicle control group should receive the vehicle solution.

-

Monitoring: Monitor tumor volume and body weight of the mice throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for PRMT5 levels, immunohistochemistry).

Future Directions and Conclusion

This compound represents a promising therapeutic agent for the treatment of breast cancers that are dependent on PRMT5 activity. Its ability to induce the degradation of PRMT5 offers a distinct advantage over traditional inhibitors. Further research is warranted to explore its efficacy in a broader range of breast cancer subtypes, including triple-negative and hormone-resistant models. Combination studies with other targeted therapies or chemotherapies could also unveil synergistic anti-tumor effects. The detailed protocols and data presented in this guide are intended to facilitate the continued investigation of this compound as a potential novel therapeutic for breast cancer. As of now, there is no publicly available information on clinical trials specifically involving this compound for breast cancer.

References

Probing Hepatocellular Carcinoma with MS4322: A Technical Guide to a Novel PRMT5 Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of MS4322, a first-in-class proteolysis-targeting chimera (PROTAC) that induces the degradation of Protein Arginine Methyltransferase 5 (PRMT5), a promising therapeutic target in hepatocellular carcinoma (HCC). While direct preclinical data for this compound in HCC models is emerging, this document synthesizes the known mechanism of this compound, the critical role of PRMT5 in HCC, and representative data from other PRMT5 inhibitors in relevant HCC models to provide a comprehensive framework for its evaluation.

Introduction: Targeting PRMT5 in Hepatocellular Carcinoma

Hepatocellular carcinoma remains a major global health challenge with limited therapeutic options for advanced disease. The discovery of novel molecular targets is paramount. Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a key player in HCC pathogenesis. It is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby regulating numerous cellular processes, including gene transcription, cell cycle progression, and DNA damage repair.

Multiple studies have demonstrated that PRMT5 is frequently overexpressed in HCC tissues and that its elevated expression correlates with poor patient prognosis and higher tumor recurrence rates.[1][2] The oncogenic role of PRMT5 in HCC is attributed to its influence on several critical signaling pathways. Given its significant role in tumor progression, inhibiting PRMT5 activity has become an attractive therapeutic strategy.

This compound is a novel PROTAC designed to specifically target PRMT5 for degradation. Unlike traditional small molecule inhibitors that only block the enzymatic activity of their target, PROTACs like this compound utilize the cell's own ubiquitin-proteasome system to eliminate the target protein entirely. This approach offers the potential for a more profound and sustained therapeutic effect. This compound can be researched for its potential applications in breast cancer, lung cancer, and hepatocellular carcinoma.[3]

Mechanism of Action of this compound

This compound is a heterobifunctional molecule consisting of three key components: a ligand that binds to PRMT5, a ligand that recruits an E3 ubiquitin ligase (specifically the von Hippel-Lindau E3 ligase), and a linker connecting these two ligands. The binding of this compound to both PRMT5 and the E3 ligase brings them into close proximity, forming a ternary complex. This proximity facilitates the ubiquitination of PRMT5, marking it for degradation by the proteasome. This degradation-based mechanism not only ablates the enzymatic function of PRMT5 but also its non-catalytic scaffolding functions.

Caption: Mechanism of action of this compound as a PRMT5-degrading PROTAC.

Quantitative Data Summary

While specific quantitative data for this compound in HCC cell lines is not yet widely published, the following tables summarize its known potency and provide representative data from studies on other PRMT5 inhibitors in HCC models. This information serves as a benchmark for designing and interpreting experiments with this compound.

Table 1: In Vitro Activity of this compound

| Compound | Parameter | Cell Line | Value | Reference |

| This compound | IC50 (Methyltransferase Activity) | N/A | 18 nM | [3] |

| This compound | DC50 (PRMT5 Degradation) | MCF-7 (Breast Cancer) | 1.1 µM | [3] |

Table 2: Representative In Vitro Efficacy of PRMT5 Inhibitors in HCC Cell Lines

| Compound | Assay | Cell Line | IC50 / Effect | Reference |

| EPZ015666 | Cell Viability (CCK8) | Huh7 | IC50: 12.28 µM | [4] |

| EPZ015666 | Cell Viability (CCK8) | HepG2 | IC50: 3.64 µM | [4] |

| DW14800 | Cell Proliferation | Huh-7, Hep3B | Significant inhibition | [5] |

| DW14800 | Cell Migration & Invasion | Huh-7, Hep3B | Significant suppression | [5] |

| ALG-070005 | Cell Proliferation | HepG2 | IC50: 1 nM | [6] |

| ALG-070043 | Cell Proliferation | HepG2 | IC50: 3 nM | [6] |

| ALG-070017 | Cell Proliferation | HepG2 | IC50: 0.2 nM | [6] |

| shRNA | Cell Proliferation (MTT) | Huh7, SK-Hep1 | Significant decrease | [1] |

| shRNA | Colony Formation | Huh7, SK-Hep1 | Significant decrease | [1] |

Table 3: Representative In Vivo Efficacy of PRMT5 Inhibition in HCC Xenograft Models

| Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| Huh7 Xenograft | PRMT5 shRNA | N/A | Significant reduction in tumor weight | [1] |

| Hep3B Xenograft | DW14800 | Not specified | Significant tumor suppression | [5] |

| HCC Xenograft | Aligos PRMT5 Inhibitors | Oral administration | Significant tumor growth inhibition | [6] |

| MYC-transgenic Mice | GSK3326595 | Not specified | Suppressed liver tumor growth | [7] |

Key Signaling Pathways Involving PRMT5 in HCC

PRMT5 influences multiple oncogenic signaling pathways in hepatocellular carcinoma. Understanding these pathways is crucial for elucidating the mechanism of action of this compound and for identifying potential biomarkers of response.

WNT/β-catenin Pathway

The WNT/β-catenin signaling pathway is frequently hyperactivated in HCC. Studies have shown that PRMT5 can enhance the stability and nuclear translocation of β-catenin, a key effector of this pathway.[8] By degrading PRMT5, this compound is hypothesized to downregulate β-catenin and its target genes, such as Cyclin D1, thereby inhibiting cell proliferation.[8]

Caption: PRMT5-mediated activation of the WNT/β-catenin pathway in HCC.

ERK Signaling Pathway

The ERK signaling pathway is another critical regulator of cell proliferation that is influenced by PRMT5 in HCC. Research indicates that PRMT5 can induce ERK phosphorylation, which in turn downregulates the expression of the tumor suppressor BTG2.[1] This leads to increased levels of Cyclin D1 and Cyclin E1, promoting the G1 to S phase transition in the cell cycle.[9] Degradation of PRMT5 by this compound is expected to reverse this process, leading to cell cycle arrest.

Caption: PRMT5's role in the ERK signaling pathway in HCC.

Regulation of HNF4α

Hepatocyte nuclear factor 4α (HNF4α) is a key transcription factor for hepatocyte differentiation, and its expression is often reduced in HCC.[5] PRMT5 can repress the transcription of HNF4α by catalyzing the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s) on the HNF4α promoter.[5] By degrading PRMT5, this compound could potentially restore HNF4α expression, leading to HCC cell differentiation and reduced malignancy.

Experimental Protocols

The following protocols provide a framework for the preclinical evaluation of this compound in HCC models.

In Vitro Assays

5.1.1. Cell Lines and Culture

-

HCC Cell Lines: HepG2, Huh-7, Hep3B, SK-Hep1 (Select based on PRMT5 expression levels and desired genetic background).

-

Culture Conditions: Maintain cells in DMEM or MEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

5.1.2. Western Blot for PRMT5 Degradation

-

Seed HCC cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with increasing concentrations of this compound (e.g., 0.1 to 10 µM) for 24, 48, and 72 hours. Include a DMSO vehicle control.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against PRMT5 and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize bands using an ECL detection system. Quantify band intensity to determine the DC50.

5.1.3. Cell Viability Assay (MTT or CellTiter-Glo)

-

Seed HCC cells in 96-well plates (5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat cells with a range of this compound concentrations for 72 hours.

-

For MTT assay, add MTT reagent and incubate for 4 hours. Solubilize formazan crystals with DMSO and measure absorbance at 570 nm.

-

For CellTiter-Glo, add the reagent to the wells, incubate, and measure luminescence.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50.

5.1.4. Colony Formation Assay

-

Seed a low density of HCC cells (e.g., 500-1000 cells/well) in 6-well plates.

-

Treat with low concentrations of this compound and allow colonies to form over 10-14 days, replacing the medium with fresh drug every 3-4 days.

-

Fix the colonies with methanol and stain with 0.5% crystal violet.

-

Count the number of colonies (typically >50 cells).

5.1.5. Transwell Migration and Invasion Assays

-

For migration, use uncoated Transwell inserts (8 µm pore size). For invasion, coat inserts with Matrigel.

-

Seed HCC cells in the upper chamber in a serum-free medium containing this compound.

-

Add a medium containing 10% FBS as a chemoattractant to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove non-migrated/invaded cells from the top of the insert.

-

Fix and stain the cells on the bottom of the insert with crystal violet.

-

Image and count the cells in several random fields.

In Vivo Xenograft Model

5.2.1. Animal Model

-

Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

5.2.2. Procedure

-

Subcutaneously inject 2-5 x 10^6 HCC cells (e.g., Huh-7, HepG2) suspended in Matrigel into the flank of each mouse.

-

Monitor tumor growth with calipers.

-

When tumors reach a volume of 100-150 mm³, randomize mice into treatment and control groups.

-

Administer this compound (dose and route to be determined by pharmacokinetic studies) and vehicle control to the respective groups.

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice, and excise tumors for weight measurement and downstream analysis (e.g., Western blot for PRMT5 levels, immunohistochemistry for proliferation markers like Ki-67).

Caption: A typical experimental workflow for evaluating this compound in HCC models.

Conclusion

This compound, as a degrader of the oncoprotein PRMT5, represents a promising and novel therapeutic strategy for hepatocellular carcinoma. The overexpression of PRMT5 in HCC and its integral role in key oncogenic pathways provide a strong rationale for its targeted degradation. The protocols and representative data presented in this guide offer a robust framework for researchers to systematically evaluate the preclinical efficacy and mechanism of action of this compound in relevant HCC models. Further investigations are warranted to confirm its therapeutic potential and to identify patient populations most likely to benefit from this innovative approach.

References

- 1. PRMT5 promotes cell proliferation by inhibiting BTG2 expression via the ERK signaling pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The protein arginine methyltransferase 5 promotes malignant phenotype of hepatocellular carcinoma cells and is associated with adverse patient outcomes after curative hepatectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of the PRMT5–SND1 Axis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRMT5 attenuates regorafenib-induced DNA damage in hepatocellular carcinoma cells through symmetric dimethylation of RPL14 - Bi - Journal of Gastrointestinal Oncology [jgo.amegroups.org]

- 5. Targeting PRMT5 Activity Inhibits the Malignancy of Hepatocellular Carcinoma by Promoting the Transcription of HNF4α - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Myelocytomatosis-Protein Arginine N-Methyltransferase 5 Axis Defines the Tumorigenesis and Immune Response in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metadherin–PRMT5 complex enhances the metastasis of hepatocellular carcinoma through the WNT–β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In Vivo Efficacy of MS4322 in Murine Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS4322 is a first-in-class PROTAC (Proteolysis Targeting Chimera) designed to selectively induce the degradation of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is a critical enzyme often overexpressed in various malignancies, including breast, lung, and hepatocellular cancers, making it a compelling target for therapeutic intervention. This compound functions by hijacking the body's natural protein disposal machinery to specifically eliminate PRMT5, thereby offering a novel approach to cancer treatment. This technical guide provides a comprehensive overview of the in vivo efficacy studies of this compound in mouse models, detailing experimental protocols, presenting quantitative data, and visualizing key molecular and experimental pathways.

Mechanism of Action

This compound is a heterobifunctional molecule that consists of a ligand that binds to PRMT5 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This dual binding induces the formation of a ternary complex between PRMT5 and the E3 ligase, leading to the ubiquitination of PRMT5 and its subsequent degradation by the proteasome.

Mechanism of Action of this compound.

Pharmacokinetic Profile in Mice

A preliminary pharmacokinetic study was conducted in male Swiss albino mice to evaluate the plasma exposure of this compound.

Experimental Protocol: Pharmacokinetic Study

-

Animal Model: Male Swiss albino mice.

-

Dosing: A single intraperitoneal (i.p.) injection of this compound at a dose of 150 mg/kg.

-

Sampling: Plasma samples were collected at various time points post-administration.

-

Analysis: Plasma concentrations of this compound were determined using appropriate analytical methods.

Quantitative Data: Plasma Concentration of this compound

| Time Post-Administration (hours) | Mean Plasma Concentration (µM) |

| 2 | 14 |

| 12 | > 0.1 |

Table 1: Plasma concentration of this compound in mice after a single intraperitoneal dose of 150 mg/kg. The study demonstrated that this compound achieves good plasma exposure and is well-tolerated in mice.

In Vivo Antitumor Efficacy Studies

While specific in vivo efficacy studies detailing tumor growth inhibition and survival data for this compound are not yet extensively published in the public domain, a general experimental protocol for evaluating such a compound in xenograft models is provided below. This protocol is based on standard methodologies for assessing the anti-tumor activity of therapeutic agents in preclinical mouse models.

Experimental Protocol: Xenograft Tumor Model Efficacy Study

Experimental workflow for a xenograft efficacy study.

-

Animal Models: Immunocompromised mice (e.g., nude or NOD-scid gamma mice) are typically used for xenograft studies to prevent rejection of human tumor cells.

-

Cell Line Selection: Cancer cell lines with known PRMT5 expression and dependency are selected (e.g., MCF-7 for breast cancer).

-

Tumor Implantation: A suspension of cancer cells (typically 1-5 x 10^6 cells) is subcutaneously injected into the flank of the mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers and calculated using the formula: (Length x Width²)/2.

-